An In-Depth Technical Guide on the Basic Properties of 2-Amino-4-isopropyl-5-methylthiazole
An In-Depth Technical Guide on the Basic Properties of 2-Amino-4-isopropyl-5-methylthiazole
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[3] The target molecule of this guide, 2-Amino-4-isopropyl-5-methylthiazole, incorporates alkyl substitutions at both the 4- and 5-positions of the thiazole ring, which are expected to influence its physicochemical properties and biological activity. Understanding these fundamental properties is crucial for its potential application in drug design and development.
Physicochemical Properties
The basic physicochemical properties of 2-Amino-4-isopropyl-5-methylthiazole can be inferred from its structural analogs. The introduction of an isopropyl group at the 4-position and a methyl group at the 5-position will increase the molecule's lipophilicity and molecular weight compared to simpler analogs.
Table 1: Physicochemical Properties of 2-Amino-4-isopropyl-5-methylthiazole and its Analogs
| Property | 2-Amino-4-isopropyl-5-methylthiazole (Predicted) | 2-Amino-4-methylthiazole | 2-Amino-5-methylthiazole | 2-Amino-4,5-dimethylthiazole |
| Molecular Formula | C₇H₁₂N₂S | C₄H₆N₂S | C₄H₆N₂S | C₅H₈N₂S |
| Molecular Weight ( g/mol ) | 156.25 | 114.17 | 114.17 | 128.20 |
| Melting Point (°C) | Not available | 44-47 | 93-98[4] | 273-274 (dec.) |
| Boiling Point (°C) | Not available | Not available | 232.5 (Predicted)[4] | Not available |
| pKa (Predicted) | ~5.5 | Not available | 5.42 ± 0.10[4] | Not available |
| LogP (Predicted) | ~1.9 | 0.4 | 1.61 (at 38°C)[5] | Not available |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | Soluble in methanol. | Soluble in methanol.[4] | Soluble in water. |
Spectroscopic Data
The structural features of 2-Amino-4-isopropyl-5-methylthiazole would give rise to characteristic spectroscopic signatures. While experimental spectra for the target molecule are unavailable, the expected data can be extrapolated from its analogs.
Table 2: Predicted Spectroscopic Data for 2-Amino-4-isopropyl-5-methylthiazole
| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | - NH₂: Broad singlet, ~5.0-7.0 ppm- CH (isopropyl): Septet, ~3.0-3.5 ppm- CH₃ (isopropyl): Doublet, ~1.2-1.4 ppm- CH₃ (thiazole): Singlet, ~2.2-2.4 ppm |
| ¹³C NMR | - C2 (C-NH₂): ~165-170 ppm- C4 (C-isopropyl): ~145-150 ppm- C5 (C-methyl): ~120-125 ppm- CH (isopropyl): ~30-35 ppm- CH₃ (isopropyl): ~20-25 ppm- CH₃ (thiazole): ~10-15 ppm |
| IR (cm⁻¹) | - N-H stretch (amine): 3300-3500 (two bands)- C=N stretch (thiazole): 1620-1650- C=C stretch (thiazole): 1550-1580- C-H stretch (alkyl): 2850-3000 |
Experimental Protocols
The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.
Proposed Synthesis of 2-Amino-4-isopropyl-5-methylthiazole
A plausible synthetic route to 2-Amino-4-isopropyl-5-methylthiazole is via the Hantzsch synthesis, starting from 3-bromo-4-methylpentan-2-one and thiourea.
Experimental Workflow:
Caption: Proposed Hantzsch synthesis workflow for 2-Amino-4-isopropyl-5-methylthiazole.
Detailed Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylpentan-2-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the solution is basic.
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Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity and Signaling Pathways
2-Aminothiazole derivatives are known to exhibit a wide range of biological activities, with anticancer effects being particularly well-studied.[7] Several derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, inhibition of the ERK and JNK signaling cascades has been implicated in the anticancer effects of some 2-aminothiazole compounds.
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of the MAPK/ERK and JNK signaling pathways by 2-Amino-4-isopropyl-5-methylthiazole.
Conclusion
While direct experimental data on 2-Amino-4-isopropyl-5-methylthiazole is limited, a comprehensive analysis of its structural analogs provides valuable insights into its likely physicochemical properties, spectroscopic characteristics, and biological potential. The proposed Hantzsch synthesis offers a viable route for its preparation, enabling further investigation. The anticipated modulation of key signaling pathways, such as the MAPK cascade, suggests that this compound could be a promising candidate for further research in the development of novel therapeutic agents, particularly in the field of oncology. The data and protocols presented in this guide serve as a robust starting point for such endeavors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | C8H14N2S | CID 10749687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
